molecular formula C17H20N2O2 B1318058 N-(5-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide CAS No. 954251-39-9

N-(5-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide

Cat. No. B1318058
M. Wt: 284.35 g/mol
InChI Key: QZJWZLJXKJSEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide, commonly known as NMDMA, is an organic compound used in the synthesis of various compounds and in scientific research. It is a white crystalline solid with a melting point of 92-94°C. This compound is highly reactive and can be used in a variety of applications. NMDMA is a versatile compound and has been used in the synthesis of various compounds, in scientific research, and in the development of new drugs.

Scientific Research Applications

Biological and Environmental Impacts of Acetamide Derivatives

Toxicological Review and Biological Effects : A comprehensive review focused on the toxicological aspects of acetamide and its derivatives, highlighting their commercial importance and the substantial information generated over the years concerning biological consequences of exposure. This review aimed to update knowledge on the biological responses varying among these chemicals, reflecting their material biology and usage (Kennedy, 2001).

Thiophene Analogues and Potential Carcinogenicity : Research on thiophene analogues of known carcinogens explored the synthesis and evaluation of compounds like N-(5-p-acetamidophenylthiophen-2-yl)acetamide for potential carcinogenicity. This study indicated the importance of in vitro predictions in assessing carcinogenic potential, offering insights into chemical behavior and biological responses (Ashby et al., 1978).

Degradation of Acetaminophen by Advanced Oxidation Processes : An investigation into the degradation pathways, by-products, and biotoxicity of acetaminophen highlighted the environmental impact of pharmaceutical pollutants. The study emphasized the importance of advanced oxidation processes (AOPs) in treating water contaminants and detailed the molecular mechanisms involved, including the formation of potentially toxic by-products (Qutob et al., 2022).

Metabolism and Genetic Differences in Paracetamol Processing : Research delving into paracetamol metabolism revealed significant genetic differences affecting the drug's processing and potential toxicity. This study underscores the complexity of metabolic pathways and the impact of genetic factors on drug efficacy and safety, providing a foundation for personalized medicine approaches (Zhao & Pickering, 2011).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-6-12(2)8-15(7-11)21-10-17(20)19-16-9-14(18)5-4-13(16)3/h4-9H,10,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJWZLJXKJSEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)COC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide

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